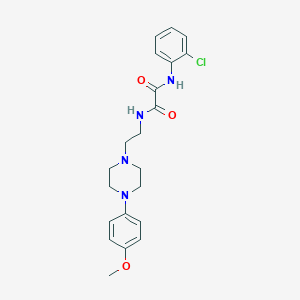![molecular formula C18H18FN3S B2948558 5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine CAS No. 379247-47-9](/img/structure/B2948558.png)
5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine is a chemical compound that has been of great interest to scientists due to its potential for use in scientific research. This compound is a thieno[2,3-d]pyrimidine derivative that has been found to have a unique mechanism of action and biochemical and physiological effects. In
Mechanism of Action
Target of Action
The primary targets of 5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
This compound exerts its effects by inhibiting the expression and activities of its targets . This inhibitory action results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The affected pathways involve the synthesis and activity of the aforementioned inflammatory mediators . The downstream effects include a reduction in inflammation and associated symptoms, as these mediators are responsible for promoting inflammation .
Result of Action
The result of the compound’s action is a potent anti-inflammatory effect . By inhibiting the expression and activities of key inflammatory mediators, the compound can effectively reduce inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient due to the strong electron-pulling effect of the ring nitrogen atoms, which are much more electronegative than carbon . This could potentially affect the compound’s interaction with its targets and its overall efficacy. Additionally, factors such as pH, temperature, and the presence of other substances could also influence the compound’s stability and action.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine in lab experiments has several advantages. It is a highly selective compound that can be used to target specific proteins and cellular pathways. It is also relatively easy to synthesize and can be produced in large quantities.
However, there are also some limitations to the use of this compound in lab experiments. It can be toxic at high concentrations and can have off-target effects. It is also relatively expensive compared to other compounds that are commonly used in scientific research.
Future Directions
There are several potential future directions for the use of 5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine in scientific research. One area of focus is the development of new drugs and therapies for the treatment of cancer and neurological disorders. Another area of interest is the study of the compound's mechanism of action and its interactions with other proteins and cellular pathways.
Conclusion
In conclusion, 5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine is a unique compound that has potential applications in scientific research. It has been found to have several biochemical and physiological effects and can be used to target specific proteins and cellular pathways. While there are some limitations to its use, there are also several potential future directions for its use in the development of new drugs and therapies.
Synthesis Methods
The synthesis of 5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 2-aminothiophene with 4-fluoroaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1-bromo-3-chloropropane and piperidine to form the final product.
Scientific Research Applications
The unique properties of 5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine make it an ideal compound for use in scientific research. This compound has been found to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the development of new drugs and therapies.
properties
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3S/c1-12-15(13-5-7-14(19)8-6-13)16-17(20-11-21-18(16)23-12)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAOTQBBLCWQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCCCC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2948475.png)
![1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2948477.png)
![1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one](/img/structure/B2948478.png)
![5-ethoxy-6-ethyl-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2948479.png)

![N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2948486.png)


![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylbenzimidazole](/img/structure/B2948491.png)
![3-amino-N-[3-(dimethylamino)propyl]-4-oxoquinazoline-2-carboxamide](/img/structure/B2948492.png)


![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2948496.png)
